4-{[Benzyl(methyl)amino]methyl}aniline
Description
Significance of Multifunctional Anilines in Contemporary Organic and Materials Science
Aniline (B41778) and its derivatives are fundamental building blocks in the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. Multifunctional anilines, which possess additional reactive sites or functional groups, are of particular importance as they allow for the construction of complex molecular architectures and materials with tailored properties. The presence of multiple functionalities, such as primary or secondary amines in conjunction with other reactive moieties, enables these compounds to participate in a diverse range of chemical transformations. This versatility makes them invaluable in the development of advanced materials, including high-performance polymers, organic light-emitting diodes (OLEDs), and functional dyes. In the realm of medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents, and the introduction of additional functional groups can modulate their biological activity, solubility, and pharmacokinetic profiles.
Strategic Importance of the 4-{[Benzyl(methyl)amino]methyl}aniline Structural Motif in Synthetic Design
The structural motif of this compound is strategically significant due to the unique combination of a primary aromatic amine, a tertiary benzylic amine, and a flexible methylene (B1212753) linker. This arrangement offers several advantages in synthetic design:
Orthogonal Reactivity: The primary aniline amine and the tertiary benzylamine (B48309) exhibit different reactivity profiles. The primary amine is a potent nucleophile and can readily undergo diazotization, acylation, and alkylation reactions. The tertiary amine, while less nucleophilic, can act as a base or be involved in coordination chemistry. This differential reactivity allows for selective chemical modifications at different sites within the molecule.
Conformational Flexibility: The methylene linker between the two nitrogen centers imparts a degree of conformational flexibility to the molecule. This can be advantageous in the design of ligands for metal catalysts or in the creation of materials with specific host-guest binding properties.
Precursor to Complex Systems: The dual amine functionality makes this molecule an excellent precursor for the synthesis of more complex structures, such as macrocycles, polymers, and dendrimers. The primary amine can be used as a point of polymerization or for the attachment of other molecular fragments.
Scope and Research Trajectories of the Academic Outline
This article will provide a detailed examination of this compound, focusing exclusively on its chemical characteristics and potential for advanced research. The subsequent sections will explore plausible synthetic routes to this compound, drawing upon established methodologies for the synthesis of related N-benzylaniline derivatives. Furthermore, potential research applications in materials science and medicinal chemistry will be discussed, based on the known functionalities of the molecule. This outline will serve as a scientific exploration of a promising, yet under-documented, chemical entity.
Physicochemical Properties and Synthesis of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol (B129727). |
| Boiling Point | Predicted to be high due to the molecular weight and polar functional groups. |
| Melting Point | If solid, likely a low melting point. |
A plausible synthetic route to this compound involves a two-step process starting from 4-aminobenzylamine (B48907).
Step 1: N-Benzylation of 4-Aminobenzylamine
The primary aliphatic amine of 4-aminobenzylamine can be selectively benzylated using one equivalent of benzaldehyde via reductive amination. The reaction would proceed by forming a Schiff base intermediate, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Step 2: N-Methylation of N-Benzyl-4-aminobenzylamine
The resulting secondary amine can then be methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a mild base. This would yield the final product, this compound.
An alternative approach could involve the reductive amination of 4-(methylamino)benzaldehyde with benzylamine. However, the availability of the starting aldehyde may be a limiting factor.
Potential Research Applications
The unique structural features of this compound suggest its potential utility in several areas of advanced chemical research.
In Materials Science
The presence of a primary aromatic amine makes this compound a suitable monomer for the synthesis of novel polyamides, polyimides, or other condensation polymers. The incorporation of the flexible N-benzyl-N-methylaminomethyl side chain could impart unique properties to the resulting polymers, such as improved solubility, altered thermal characteristics, and the potential for post-polymerization modification. Furthermore, the tertiary amine could serve as a catalytic site or a metal-binding ligand within the polymer matrix.
In Medicinal Chemistry
Structure
3D Structure
Properties
CAS No. |
88465-51-4 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(16)10-8-14/h2-10H,11-12,16H2,1H3 |
InChI Key |
RIQLJIOFWJEUCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of 4 Benzyl Methyl Amino Methyl Aniline
Reductive Amination Strategies for Amine Formation
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. pearson.com This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine. researchgate.net This strategy is particularly well-suited for the synthesis of 4-{[Benzyl(methyl)amino]methyl}aniline, offering several convergent pathways.
Catalytic Hydrogenation and Transfer Hydrogenation Routes
Catalytic hydrogenation represents a green and highly effective method for the reduction step in a reductive amination sequence. google.com In a typical synthesis of the target compound, 4-aminobenzaldehyde (B1209532) would be reacted with N-methylbenzylamine. The resulting iminium ion intermediate is then hydrogenated under a hydrogen atmosphere using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel.
This process can also be conceptualized starting from precursors requiring reduction of other functional groups. For instance, the reductive alkylation of p-nitroaniline or the hydrogenation of a Schiff's base can serve as pathways to N-alkylated aromatic amines. google.com The progress of such reactions, including the formation of intermediates like imines and the final amine product, can be monitored using techniques like gas chromatography and mass spectrometry. mdma.ch
Transfer hydrogenation offers an alternative to using pressurized hydrogen gas, employing hydrogen donor molecules like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) in the presence of a transition metal catalyst. This technique provides a practical and often safer method for achieving the necessary reduction, yielding a wide range of functionalized amines in excellent yields. researchgate.net
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Hydrogen Source | Typical Substrates | Key Features |
| H₂ / Pd/C | Hydrogen Gas | Aldehydes/Ketones + Amines | High efficiency, clean conversion, widely used in industry. mdma.ch |
| H₂ / Raney Ni | Hydrogen Gas | Aldehydes/Ketones + Amines | Cost-effective alternative to precious metal catalysts. mdma.ch |
| Iridium Complexes / HCOOH | Formic Acid | Aldehydes/Ketones + Amines | Effective in aqueous solutions, environmentally friendly. researchgate.net |
| Pd/C / Ammonium Formate | Ammonium Formate | Imines/Enamines | No pressure equipment required, mild conditions. mdma.ch |
Reductive Alkylation of Precursors with Carbonyl Compounds
Reductive alkylation using chemical hydrides is a widely practiced laboratory-scale method. The synthesis can be efficiently achieved by reacting 4-aminobenzaldehyde with N-methylbenzylamine, followed by reduction with a suitable hydride agent. arkat-usa.org Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents like methanol (B129727) or ethanol. mdma.chrsc.org The reaction proceeds through the formation of an iminium salt, which is readily reduced by the borohydride. arkat-usa.org
This one-pot procedure, where imine formation and reduction occur sequentially in the same reaction vessel, is highly practical. researchgate.netarkat-usa.org A typical protocol involves stirring the aldehyde and amine in a suitable solvent to ensure complete imine formation before the addition of the reducing agent at a controlled temperature. arkat-usa.org
N-Alkylation and Cross-Coupling Approaches
Direct N-alkylation and catalytic cross-coupling reactions provide powerful and versatile routes to tertiary amines, including this compound. These methods involve the stepwise or convergent formation of carbon-nitrogen bonds, often leveraging metal catalysis to achieve high selectivity and yield.
Benzylation and Methylation of Aniline (B41778) Derivatives
The synthesis of the target molecule can be envisioned through the sequential alkylation of a suitable precursor. For example, starting with 4-(aminomethyl)aniline, a stepwise approach involving initial benzylation followed by methylation (or vice-versa) can be employed. Selective mono-alkylation is a classic challenge in amine synthesis, but modern catalytic methods have provided effective solutions.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green approach for the N-alkylation of amines using alcohols as alkylating agents. nih.govresearchgate.net This process, often catalyzed by ruthenium or iridium complexes, avoids the use of stoichiometric amounts of toxic alkylating agents. nih.gov For instance, a precursor like 4-(methylaminomethyl)aniline could be benzylated using benzyl (B1604629) alcohol. In this catalytic cycle, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst regenerating itself. A wide variety of substituted anilines have been successfully alkylated with benzyl alcohol in high yields using this approach. nih.gov
Similarly, N-methylation can be achieved using methanol as the methylating agent under similar catalytic conditions. nih.govionike.com These methods are advantageous as they utilize readily available, low-toxicity alcohols and generate water as the only byproduct. organic-chemistry.org
Table 2: Catalytic N-Alkylation of Amines with Alcohols
| Catalyst Type | Alkylating Agent | Amine Substrate | Key Features |
| NHC–Ir(III) Complexes | Benzyl Alcohol, Methanol | Anilines, Aliphatic Amines | Green method, high yields, avoids toxic alkyl halides. nih.gov |
| Ruthenium Complexes | Alcohols | Primary/Secondary Amines | "Borrowing Hydrogen" mechanism, generates water as byproduct. nih.gov |
| Copper/Magnesium Silicate | Alcohols | Alkylamines | Suitable for industrial-scale N-alkylation processes. google.com |
| Skeletal Cu-based Systems | Methanol | Aniline | High activity for methanol activation and selective methylation. researchgate.net |
Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Contextual from similar compounds)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds and the synthesis of complex amines. researchgate.net While a direct synthesis of this compound via a single cross-coupling step is not straightforward, the principles of this methodology can be applied to construct key precursors or analogous tertiary amine structures.
This catalytic system typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The methodology has been extended to the formation of tertiary amines by coupling secondary amines with aryl partners. nih.gov For example, a related transformation would be the coupling of a bromobenzylamine derivative with a secondary amine like N-methylbenzylamine.
Recent advancements have expanded the scope of palladium catalysis to include C-H amination, providing a direct route to functionalize C-H bonds without pre-oxidized reagents. nih.gov Palladium(II)-catalyzed allylic C-H amination, for example, allows for the coupling of terminal olefins with secondary amines to furnish complex tertiary amines. nih.gov While not directly applicable to the aromatic core of the target molecule, these advanced methods highlight the potential of palladium catalysis to forge C-N bonds in increasingly sophisticated ways, offering future synthetic possibilities.
Tandem Reactions and One-Pot Synthetic Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste. rsc.org The synthesis of this compound is amenable to such streamlined approaches.
A one-pot synthesis could be designed starting from 4-nitrobenzaldehyde. The first step would be the reductive amination with N-methylbenzylamine using a hydride reagent, forming the tertiary amine while the nitro group remains intact. A subsequent reduction of the nitro group to the primary aniline using a chemoselective reducing agent (e.g., catalytic hydrogenation under specific conditions, or metal-mediated reduction with Fe/HCl or SnCl₂) would yield the final product in a single pot. The choice of reagents is critical to ensure compatibility and selective transformations. arkat-usa.org
Another powerful one-pot strategy involves the palladium-catalyzed coupling of benzyl alcohols with primary amines. organic-chemistry.org Under aerobic conditions, the reaction yields an imine, while under an inert atmosphere followed by hydrogenation, a secondary amine is produced. organic-chemistry.org This concept could be adapted, for instance, by first forming 4-(benzylaminomethyl)aniline via a one-pot reductive amination of 4-aminobenzaldehyde with benzylamine (B48309), followed by a subsequent N-methylation step in the same vessel. The development of multifunctional heterogeneous catalysts is a key area of research to facilitate such tandem processes, allowing for the efficient construction of complex molecules from simple starting materials. rsc.org
Process Development and Scalability Considerations for this compound Intermediates
The successful transition of a synthetic route from a laboratory scale to industrial production hinges on careful process development and scalability considerations. For the synthesis of this compound, the focus lies on the efficient, safe, and cost-effective production of its key intermediates, primarily the nitrated precursor, N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine.
A scalable synthetic strategy outlined in patent literature for a similar compound, 4-amino-N-alkylbenzylamine, involves a multi-step process starting from N-methylbenzylamine. google.com This process includes an initial protection step (acetylization), followed by nitration, deprotection (de-acetylation), and a final reduction. google.com This sequence is designed to manage the reactivity of the functional groups and maximize yield and purity at each stage.
Key Process and Scalability Considerations:
Raw Material Selection and Cost: The choice of starting materials is critical. Using readily available and inexpensive precursors like N-methylbenzylamine and standard nitrating agents is fundamental to creating a cost-effective process. google.com
Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing throughput. For instance, the nitration step requires careful temperature control to prevent side reactions and ensure safety. google.com The subsequent hydrogenation step can be optimized by selecting a highly active and selective catalyst that operates under mild conditions (e.g., 45 °C), which reduces energy consumption and the need for high-pressure equipment. google.com
Catalyst Efficiency and Reusability: In the final reduction step, the choice of catalyst is paramount. Raney Nickel-Iron-Copper catalysts have been shown to be highly effective for the hydrogenation of the nitro-intermediate. google.com A significant advantage for large-scale production is the ability to recycle the catalyst. An effective catalyst can be used multiple times without a significant loss of activity, which drastically reduces production costs and waste. google.com
Process Simplification and Atom Economy: Combining reaction steps into a "one-pot" synthesis can significantly improve efficiency by reducing the number of workup and isolation procedures. While the patented route involves distinct steps, development could focus on minimizing intermediate isolations. google.com For example, replacing a protection-deprotection sequence with a more direct alkylation method, if chemoselectivity can be controlled, would improve atom economy and reduce waste streams. researchgate.net
Purification and Product Quality: The method of purification must be scalable and efficient. While laboratory-scale synthesis might rely on column chromatography, industrial-scale production favors techniques like distillation and crystallization. The patent for the related 4-amino-N-alkylbenzylamine synthesis notes that after hydrogenation and filtration of the catalyst, the final product is obtained by simple decompression desolventizing, resulting in high purity (99.5%) and avoiding complex purification steps. google.com This indicates a clean reaction with minimal byproducts, a key goal in process development.
The following data tables summarize key aspects of the synthetic steps and process considerations.
| Step | Reaction | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|---|
| 1 | Protection (Acetylation) | N-methylbenzylamine, Acetic Anhydride, Acetic Acid | Reflux (~140 °C) | Protect the secondary amine during nitration. |
| 2 | Nitration | N-acetyl-N-methylbenzylamine, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Controlled low temperature | Introduce the nitro group at the para position. |
| 3 | Deprotection (De-acetylation) | N-acetyl-N-methyl-4-nitrobenzylamine, Acid/Base Hydrolysis | Heating in aqueous acid or base | Remove the acetyl protecting group. |
| 4 | Reduction | N-methyl-4-nitrobenzylamine, Raney Ni-Fe-Cu Catalyst, H₂ | 45 °C | Reduce the nitro group to the final amine. |
| Factor | Consideration | Advantage for Scale-Up |
|---|---|---|
| Catalyst | Use of a recyclable Raney Ni-Fe-Cu catalyst. google.com | Reduces cost, minimizes waste, and allows for repeated batch processing. |
| Reaction Conditions | Gentle conditions, e.g., hydrogenation at 45 °C. google.com | Lowers energy costs and improves the safety profile of the process. |
| Purification | High-purity product obtained after catalyst filtration and solvent removal. google.com | Avoids costly and time-consuming purification methods like chromatography. |
| Yield & Purity | Achieving high yield (e.g., 98% for acetylation) and purity (99.5% for final product). google.com | Maximizes output from raw materials and ensures product quality specifications are met. |
Sophisticated Spectroscopic and Structural Characterization of 4 Benzyl Methyl Amino Methyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Assignments and Chemical Shift Analysis
A ¹H NMR spectrum for 4-{[Benzyl(methyl)amino]methyl}aniline would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group and the linker, and the methyl protons. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal neighboring protons, allowing for the assignment of the molecular framework.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex structures.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.
High-Precision Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
ESI-MS is a soft ionization technique that would be ideal for detecting the molecular ion of this compound. This would provide a precise measurement of its molecular weight, typically as the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound, confirming the number of carbon, hydrogen, and nitrogen atoms present.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of its ions. For this compound, the fragmentation pathway is anticipated to be influenced by the stability of the benzyl and aniline substructures.
Upon ionization, typically forming the [M+H]⁺ ion, the molecule is expected to undergo several key fragmentation steps. A primary and highly characteristic fragmentation pathway for N-benzylated amines involves the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. nih.govacs.orgresearchgate.net This is a dominant process due to the resonance stabilization of the resulting carbocation.
Another significant fragmentation would likely involve the cleavage of the bond between the aniline ring's methylene bridge and the tertiary amine nitrogen. This would result in the formation of a resonance-stabilized 4-amino-benzyl cation. The subsequent fragmentation of the remaining [M+H - C₇H₇]⁺ ion would provide further structural information. Alpha-cleavage adjacent to the amine functionalities is also a common fragmentation route for amines, which would lead to the loss of a methyl group from the tertiary amine. libretexts.org
A plausible fragmentation pathway is outlined below:
Formation of the Benzyl/Tropylium Cation: The most favorable fragmentation is the cleavage of the benzyl-nitrogen bond, yielding a highly stable C₇H₇⁺ ion at m/z 91.
Formation of the N-methyl-4-aminobenzylamine Cation: The loss of the benzyl group would also produce the corresponding N-methyl-4-aminobenzylamine cation.
Cleavage at the Methylene Bridge: Scission of the bond between the aniline ring and the methylene carbon would lead to other characteristic fragments.
| Precursor Ion (m/z) | Proposed Fragment Ion | m/z of Fragment Ion | Plausible Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | Benzyl/Tropylium cation | 91 | C₈H₁₁N₂ |
| [M+H]⁺ | N-methyl-4-aminobenzylamine cation | [M-91]⁺ | C₇H₇ |
| [M+H]⁺ | 4-Aminobenzyl cation | 106 | C₉H₁₂N |
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) on the aniline ring will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. ias.ac.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The disubstituted benzene (B151609) ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region, indicative of para-substitution.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the FT-IR data. The aromatic ring vibrations, especially the ring breathing modes, are expected to produce strong signals in the Raman spectrum. ias.ac.in The symmetric C-C stretching of the benzene rings will also be prominent. The C-H stretching vibrations will be visible, though often weaker than in the FT-IR spectrum.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Primary Amine (-NH₂) | 3300-3500 | 3300-3500 | N-H stretching (symmetric and asymmetric) |
| Aromatic C-H | 3000-3100 | 3000-3100 | C-H stretching |
| Aliphatic C-H (CH₃, CH₂) | 2850-2960 | 2850-2960 | C-H stretching |
| Aromatic C=C | 1450-1600 | 1450-1600 | C=C stretching |
| C-N | 1000-1350 | 1000-1350 | C-N stretching |
| p-Disubstituted Benzene | 800-850 | - | C-H out-of-plane bending |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (Applicable to related structures)
| Structural Feature | Expected Observation based on Related Structures |
|---|---|
| Molecular Conformation | Non-planar geometry around the nitrogen atoms. Variable dihedral angle between the aniline and benzyl rings. |
| Intermolecular Interactions | Hydrogen bonding involving the primary -NH₂ group. Potential C-H···N and C-H···π interactions. |
| Crystal Packing | Formation of extended networks or layered structures stabilized by hydrogen bonds and π-π stacking. |
In Depth Mechanistic Investigations of Chemical Transformations Involving 4 Benzyl Methyl Amino Methyl Aniline
Catalytic Reaction Mechanisms and Transition State Analysis
Catalytic processes involving aniline (B41778) and benzylamine (B48309) moieties are central to many synthetic transformations. While specific catalytic studies on 4-{[Benzyl(methyl)amino]methyl}aniline are not extensively documented, the reactivity of its core structures—the aniline ring and the tertiary benzylamine group—provides a basis for mechanistic understanding.
Catalytic cycles often involve the activation of the substrate by a catalyst, followed by one or more intermediate steps leading to the product and regeneration of the catalyst. For instance, in reactions involving the aniline nitrogen, a metal catalyst can coordinate to the lone pair of electrons, increasing its nucleophilicity or facilitating oxidative addition.
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for elucidating these pathways. For example, in the reaction of aniline with methyl radicals, the transition state for hydrogen abstraction from the amino group involves the stretching of the N-H bond as a new C-H bond is formed. nih.gov The geometry of this transition state, including bond lengths and angles, determines the activation energy of the reaction. Theoretical calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products via the transition state. nih.gov
Table 1: Calculated Bond Lengths in a Transition State for H-abstraction from Aniline Data derived from computational studies on analogous systems.
| Interacting Atoms | Bond Length (Å) in Transition State |
|---|---|
| C(H₃)---H | 1.368 |
| H---N(H₂) | 1.224 |
This interactive table is based on data for the reaction of methyl radicals with aniline, a related primary amine. nih.gov
Role of Substrate Electronic and Steric Effects in Reactivity
The reactivity of this compound is governed by a combination of electronic and steric factors originating from its distinct structural components.
Steric Effects: Steric hindrance plays a significant role in the reactions of substituted anilines. rsc.orgrsc.org The bulky benzyl(methyl)amino group attached to the methylene (B1212753) bridge can hinder the approach of reagents to the aniline nitrogen and the adjacent ortho positions on the aromatic ring. nih.gov In reactions directly involving the aniline nitrogen, such as acylation or alkylation, the steric bulk can significantly decrease the reaction rate compared to less substituted anilines like 2-methylaniline or 2,6-dimethylaniline. rsc.org This steric crowding is a critical factor in determining whether a reaction occurs at the nitrogen atom or elsewhere on the molecule. rsc.org
Kinetic Isotope Effect Studies for Rate-Determining Step Elucidation
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. researchgate.net This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For reactions involving this compound, several KIE studies could be envisioned:
N-H vs. N-D Exchange: In reactions involving proton transfer from the aniline nitrogen, substituting the hydrogens on the primary amine with deuterium (B1214612) would result in a significant primary KIE if this proton transfer is the rate-limiting step.
Benzylic C-H vs. C-D: For reactions occurring at the benzylic carbon (the -CH₂- group), replacing the benzylic hydrogens with deuterium would help elucidate mechanisms involving C-H bond cleavage, such as in certain oxidation reactions.
Aromatic C-H vs. C-D: Deuterating the aromatic ring could reveal whether C-H bond activation on the ring is involved in the rate-determining step of a given transformation.
Table 2: Representative Kinetic Isotope Effects for C-H Bond Cleavage Hypothetical data for illustrative purposes based on typical values for related reactions.
| Reaction Type | kH/kD Value | Interpretation |
|---|---|---|
| Benzylic Oxidation | ~ 5-7 | C-H bond breaking is likely the rate-determining step. |
| Electrophilic Aromatic Substitution | ~ 1-1.5 | C-H bond breaking is not the rate-determining step. |
This interactive table illustrates how KIE values can be used to interpret reaction mechanisms.
Hammett Equation Applications in Mechanistic Studies
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of an aromatic substrate. wikipedia.org In this equation, σ is the substituent constant that depends only on the substituent, and ρ (rho) is the reaction constant that depends on the reaction type. wikipedia.org
For reactions involving the aniline functional group of this compound, the entire p-{[benzyl(methyl)amino]methyl} group can be considered the substituent. To apply the Hammett equation, one would compare the rate or equilibrium constant of a reaction (e.g., acylation of the aniline) with a series of para-substituted anilines.
A negative ρ value indicates that the reaction is favored by electron-donating groups. For example, a study on the reaction of aniline derivatives showed a ρ value of -1.36, indicating a buildup of positive charge in the transition state, which is stabilized by electron-donating substituents. researchgate.net
A positive ρ value indicates the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.
The p-{[benzyl(methyl)amino]methyl} substituent is expected to have a negative σ value, indicating it is an electron-donating group, which would accelerate reactions with negative ρ values.
Table 3: Hammett Substituent Constants (σp) for Related Groups Data from published chemical literature.
| Substituent | σp Value | Electronic Effect |
|---|---|---|
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Electron-donating |
| -NH₂ | -0.66 | Strongly electron-donating |
| -CH₂NH₂ | -0.16 | Electron-donating |
This interactive table provides context for the expected electronic effect of the substituent in this compound.
Solvent and Temperature Influence on Reaction Pathways
Solvent and temperature are critical parameters that can profoundly influence not only the rate of a reaction but also its mechanistic pathway.
Solvent Effects: The choice of solvent can alter reaction mechanisms by stabilizing or destabilizing reactants, intermediates, or transition states. For reactions involving benzylamines, the solvent's properties are key. mdpi.com
Protic solvents (e.g., methanol (B129727), water) can hydrogen bond with the amine, potentially altering its nucleophilicity. In some cases, they can participate directly in the reaction.
Aprotic polar solvents (e.g., DMSO, DMF) are effective at solvating charged intermediates and can stabilize carbamic acids formed from the reaction of amines with CO₂. mdpi.com
Aprotic nonpolar solvents (e.g., hexane, toluene) are less interactive and are often used when the intrinsic reactivity of the species is being studied.
Temperature Effects: Temperature affects the rate constant of a reaction, as described by the Arrhenius equation. Generally, higher temperatures lead to faster reaction rates. However, temperature can also influence the selectivity of a reaction. If a substrate can undergo multiple competing reactions with different activation energies, changing the temperature can favor one pathway over another. For instance, in the reaction between aniline and the methyl radical, the rate constants for different reaction channels are highly dependent on temperature. nih.gov At lower temperatures, addition reactions might be favored, while at higher temperatures, abstraction or fragmentation pathways may dominate.
Computational and Theoretical Chemistry of 4 Benzyl Methyl Amino Methyl Aniline
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. thaiscience.info By calculating the electron density, DFT methods can determine the ground-state energy, optimized molecular geometry, and other crucial electronic parameters. A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. thaiscience.inforesearchgate.net
Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the computational algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides precise bond lengths, bond angles, and dihedral angles. For 4-{[Benzyl(methyl)amino]methyl}aniline, optimization would reveal the spatial relationship between the aniline (B41778) and benzyl (B1604629) rings, which are not expected to be coplanar due to steric hindrance around the tertiary amine nitrogen. researchgate.net
Molecular Orbital Analysis: A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. nih.gov
In aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. thaiscience.info The LUMO is often distributed across the aromatic system. The calculated energies of these orbitals help in understanding charge transfer interactions within the molecule. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for Aniline Derivatives This table presents typical values for aniline derivatives calculated using DFT (B3LYP method) to illustrate the expected properties of this compound.
| Parameter | Representative Value | Significance |
| EHOMO | -5.5 to -6.0 eV | Indicates electron-donating capability. |
| ELUMO | -0.5 to -1.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 eV | Reflects chemical reactivity and stability. nih.gov |
| Dipole Moment (μ) | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) using DFT
DFT calculations are widely employed to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable DFT-based approach for calculating the magnetic shielding tensors of nuclei. cardiosomatics.ru These calculated shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
This predictive capability is invaluable for structural elucidation, allowing for the assignment of complex experimental spectra. nih.gov The accuracy of predicted ¹H and ¹³C NMR shifts depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). cardiosomatics.rubohrium.com Studies on similar molecules show that DFT-predicted chemical shifts are generally in good agreement with experimental values, often with a mean absolute error of less than 0.3 ppm for ¹H and 2-3 ppm for ¹³C. nih.gov
Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Structural Analog Based on data for 4-[4-(2-aminoethoxy)benzyl]aniline, this table illustrates the typical correlation between DFT-predicted and experimental chemical shifts. cardiosomatics.rubohrium.com
| Proton Type | Predicted δ (ppm) | Experimental δ (ppm) |
| Aromatic (Aniline Ring) | 6.5 - 7.0 | 6.6 - 7.1 |
| Aromatic (Benzyl Ring) | 7.1 - 7.4 | 7.2 - 7.5 |
| Methylene (B1212753) (-CH₂-) | 3.8 - 4.2 | 3.9 - 4.3 |
| Methyl (-CH₃) | 2.8 - 3.2 | 2.9 - 3.3 |
| Amine (-NH₂) | 3.3 - 3.7 | 3.4 - 3.8 |
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuomphysics.net The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.
Key features of the analysis include:
dnorm Surface: This surface is mapped with the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. uomphysics.net
Energy frameworks are an extension of this analysis, allowing for the calculation of the interaction energies (electrostatic and dispersion) between molecules in the crystal, providing a quantitative understanding of the forces governing the crystal's supramolecular architecture.
Molecular Docking and Ligand Binding Studies (for derivatives/applications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net Derivatives of 4-aminobenzylamine (B48907) and other anilines have been studied as inhibitors for various biological targets, including tyrosine kinases and HIV reverse transcriptase. researchgate.netnih.gov
The docking process involves:
Preparation: Obtaining the 3D structures of the ligand (e.g., a derivative of this compound) and the target protein from databases like the Protein Data Bank (PDB).
Simulation: Using software like AutoDock, the ligand is placed in the protein's active site, and its conformational flexibility is explored to find the most stable binding pose.
Scoring: The stability of each pose is evaluated using a scoring function, which calculates a binding energy (or docking score). A lower binding energy typically indicates a more stable protein-ligand complex. nih.gov
The results provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. researchgate.net
Table 3: Illustrative Molecular Docking Results for Aniline Derivatives against a Protein Kinase Target This table presents hypothetical, yet typical, docking results for aniline-based inhibitors to demonstrate the data obtained from such studies.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | Met793, Leu718, Asp855 |
| Derivative B | -7.9 | Cys797, Thr790, Val726 |
| Reference Inhibitor | -9.2 | Met793, Leu844, Asp855 |
Conformational Analysis and Energy Minima Exploration
Molecules with multiple rotatable single bonds, such as this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (those residing at energy minima on the potential energy surface) and to determine their relative energies. nih.gov
Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation to map the potential energy surface. This exploration helps identify the global energy minimum (the most stable conformation) and other low-energy conformers that may be biologically active. nih.gov For N,N-disubstituted anilines, studies have shown that low-energy conformations are often characterized by specific intramolecular interactions, such as π-stacking between aromatic rings, which can influence both the molecule's shape and its binding properties. nih.gov
Advanced Reactivity and Derivatization Chemistry of 4 Benzyl Methyl Amino Methyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The aniline ring in 4-{[Benzyl(methyl)amino]methyl}aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the primary amino (-NH2) group. This group increases the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. byjus.comncert.nic.in Consequently, electrophiles preferentially attack these positions.
Given that the para-position is already substituted with the [benzyl(methyl)amino]methyl group, electrophilic substitution is directed to the ortho-positions (relative to the -NH2 group). The high reactivity of the aniline ring often necessitates protective measures to achieve mono-substitution and prevent unwanted side reactions like oxidation. ncert.nic.in
Key Electrophilic Substitution Reactions:
Halogenation: Aniline and its derivatives react readily with bromine water at room temperature, often leading to poly-substitution. For instance, aniline yields a white precipitate of 2,4,6-tribromoaniline (B120722) upon treatment with bromine water. byjus.comncert.nic.in In the case of this compound, bromination would be expected to occur at the two available ortho positions.
Nitration: Direct nitration of anilines with strongly acidic nitrating mixtures can be problematic. The reaction often produces tarry oxidation products, and the acidic medium protonates the amino group to form an anilinium ion. This anilinium ion is a meta-directing group, leading to a mixture of ortho, para, and meta-substituted products. byjus.comncert.nic.in To control the reaction and favor the desired ortho-substitution, the amino group is typically protected by acetylation first.
Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid), which exists predominantly as a zwitterion. byjus.com For the title compound, sulfonation would be expected to occur at the ortho position.
Functionalization of the Tertiary Amine Moiety
The benzyl(methyl)amino moiety is a tertiary amine and can undergo several characteristic reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. Functionalization at this site can modify the molecule's properties, such as its solubility, electronic characteristics, and biological activity.
N-Oxide Formation: Tertiary amines can be oxidized to N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. This transformation converts the non-polar amine into a more polar N-oxide.
Quaternization (N-Alkylation): As a nucleophile, the tertiary amine can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom, significantly increasing the water solubility of the compound.
Reaction with Electrophiles: The lone pair on the tertiary nitrogen can react with various electrophiles. Asymmetric synthesis approaches sometimes utilize metal complexes of Schiff bases derived from amino acids and chiral auxiliaries, where the nitrogen atom plays a crucial role in coordination and subsequent reactions. beilstein-journals.org
Derivatization for Enhanced Analytical Detection and Separation Science
Derivatization is a key strategy in analytical chemistry to modify an analyte to improve its separation and detection characteristics. nih.gov The amine functionalities in this compound make it suitable for such applications, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).
While this compound itself can be used for derivatization, structurally related compounds are often designed to introduce specific properties beneficial for analysis. For the sensitive detection of carboxylic acids, which are ubiquitous in biological systems, reagents like 4-bromo-N-methylbenzylamine have been developed. nih.gov
The derivatization reaction involves the formation of a stable amide bond between the carboxylic acid group of the analyte and the amine group of the reagent. This is typically facilitated by a coupling agent. The key advantage of using a reagent like 4-bromo-N-methylbenzylamine is the introduction of a bromine atom into the derivative. nih.gov Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, which creates a highly recognizable and characteristic isotopic pattern in the mass spectrum. This allows for clear identification of the derivatized species and distinguishes it from background noise. nih.gov
For quantitative bioanalysis, it is crucial that the derivatives formed are stable throughout the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov The amide bond formed between a carboxylic acid and an amine reagent like 4-bromo-N-methylbenzylamine is generally robust and stable under typical reversed-phase LC conditions.
The derivatization facilitates the use of positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.gov The tertiary amine moiety in the derivatizing reagent is readily protonated, promoting efficient ionization in positive ESI mode. In MS/MS analysis, these derivatives can be fragmented in a predictable manner, allowing for the development of sensitive and selective analytical methods, such as those using multiple-reaction monitoring (MRM). A liquid chromatography (LC)-MS/MS method using 4-bromo-N-methylbenzylamine as a derivatization reagent provided limits of detection between 0.2 and 44 µg L⁻¹ for various carboxylic acids. nih.gov
Redox Chemistry and Transformation Pathways
The redox chemistry of this compound is complex, with both the aniline and the tertiary amine moieties being susceptible to oxidation. mdpi.com The release of reactive oxygen species is a key damaging mechanism in various biological and chemical processes. sciforum.net Compounds with aniline-like structures can exhibit antioxidant properties by controlling redox status. sciforum.net
The electrochemical oxidation of aniline derivatives and benzylamines has been studied to understand their transformation pathways. mdpi.com The oxidation can occur directly at an electrode surface or be mediated by a reversible redox molecule. mdpi.com For tertiary amines like the benzyl(methyl)amino group, anodic oxidation can lead to demethylation or attack at the methylene (B1212753) hydrogens. mdpi.com For aniline itself, oxidation can lead to the formation of radical cations, which can subsequently dimerize or polymerize, forming complex products. Understanding these pathways is critical for predicting the metabolic fate and environmental degradation of such compounds.
Advanced Applications in Materials Science and Synthetic Organic Chemistry
Role as a Precursor and Building Block in Multi-step Organic Synthesis
The utility of 4-{[Benzyl(methyl)amino]methyl}aniline as a precursor in multi-step organic synthesis lies in the differential reactivity of its two amino groups and the potential for modification of its aromatic rings. Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The primary amino group of this compound can undergo a variety of chemical transformations, such as diazotization, acylation, and alkylation, allowing for its incorporation into larger molecular frameworks.
Research into related aniline derivatives demonstrates their crucial role in constructing complex molecular architectures. For instance, substituted anilines are pivotal in the synthesis of heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry. Furthermore, the benzyl (B1604629) and methyl groups on the tertiary amine offer steric and electronic control in synthetic transformations, potentially influencing the regioselectivity of reactions on the aniline ring. The presence of the benzylic C-N bond also introduces the possibility of catalytic cleavage, allowing for debenzylation to reveal a secondary amine, further expanding its synthetic utility.
While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, the principles of synthetic organic chemistry suggest its applicability in constructing molecules with tailored properties. The compound serves as a trifunctional scaffold, enabling sequential or orthogonal chemical modifications at the primary amine, the tertiary amine, and the aromatic rings.
Design and Synthesis of Ligands for Coordination Chemistry
The presence of multiple nitrogen atoms in this compound makes it an attractive candidate for the design and synthesis of ligands for coordination chemistry. The primary and tertiary amino groups can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions.
Chelating Ligands for Transition Metal Complexes
The spatial arrangement of the amino groups in this compound allows it to function as a potential chelating ligand. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a stable ring structure. The flexibility of the methylene (B1212753) linker between the aniline ring and the tertiary amine could facilitate the formation of a five- or six-membered chelate ring with a transition metal ion, which is entropically favored and leads to enhanced complex stability.
The synthesis of such chelating ligands often involves the reaction of the aniline derivative with a metal salt in a suitable solvent. The resulting transition metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, depending on the nature of the metal ion and the coordination geometry. While the direct synthesis of transition metal complexes with this compound as the sole ligand is not prominently reported, the well-established coordination chemistry of aniline and its derivatives provides a strong precedent for its potential in this area.
Application in Catalysis (e.g., solid acid catalysts from related compounds)
Derivatives of this compound have shown promise in the field of catalysis. A closely related compound, N-Benzyl-4-methylaniline, has been investigated as a solid acid catalyst. wikipedia.org When supported on a mesoporous material, this compound exhibits high surface area and demonstrates excellent catalytic properties for the synthesis of quinoline (B57606) derivatives. wikipedia.org This suggests that this compound, with its similar structural motifs, could also be functionalized or immobilized onto a solid support to create a heterogeneous catalyst.
The primary amino group of this compound can be transformed into various functional groups that can act as catalytic sites. For example, sulfonation of the aromatic ring could introduce Brønsted acid sites, while immobilization of metal complexes onto the ligand framework could generate Lewis acid or redox-active catalysts. The versatility of aniline chemistry allows for the tuning of the electronic and steric properties of the resulting catalyst to optimize its activity and selectivity for specific chemical transformations. The study of aniline alkylation over various solid acid catalysts has demonstrated the importance of both Brønsted and Lewis acid sites in facilitating these reactions.
Integration into Polymeric Materials and Macromolecular Architectures (Contextual from general aniline applications)
The bifunctional nature of this compound, possessing a reactive primary amino group, makes it a suitable candidate for integration into polymeric materials and macromolecular architectures. Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers and specialty resins.
Monomer for Specialty Polymers
The primary amino group of this compound can participate in polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The bulky benzyl(methyl)amino]methyl substituent would be incorporated as a pendant group along the polymer chain, influencing the physical and chemical properties of the resulting polymer. These pendant groups could enhance solubility, modify the thermal properties, or introduce specific functionalities.
Furthermore, oxidative polymerization of the aniline moiety could lead to the formation of a polyaniline derivative. Polyaniline is a well-known conducting polymer with applications in sensors, antistatic coatings, and corrosion inhibition. The presence of the N-benzyl-N-methylaminomethyl substituent would significantly alter the electronic properties and processability of the resulting polymer. The synthesis and characterization of copolymers of aniline with o- and m-amino benzyl amine have been reported, indicating that such structures can be successfully polymerized. The polymerization yield and the properties of the resulting copolymers were found to depend on the position of the substituent on the aromatic ring.
Cross-linking Agents
Compounds with multiple reactive functional groups can act as cross-linking agents to form three-dimensional polymer networks. The primary amino group of this compound can react with functional groups on existing polymer chains, such as epoxy or isocyanate groups, to introduce cross-links. This process increases the molecular weight, improves the mechanical strength, and enhances the thermal stability of the polymer.
For example, in epoxy resin systems, the primary amine can react with the epoxide rings, leading to the formation of a rigid, cross-linked network. The bulky substituent on the aniline ring would affect the cross-linking density and the final properties of the cured resin. The use of aniline derivatives as cross-linking agents is a well-established practice in polymer chemistry, and the specific structure of this compound offers the potential to create materials with unique property profiles.
Development of Novel Functional Materials
The compound this compound serves as a versatile building block in the development of advanced functional materials. Its unique structure, featuring a primary aniline amine group for polymerization or derivatization, a tertiary amine, and aromatic rings, allows for its incorporation into a variety of material architectures. These features are leveraged in creating materials with tailored properties for specialized applications in materials science, including the formation of porous networks, development of opto-electronically active compounds, and the functionalization of nanoscale surfaces.
Mesoporous Materials and Nanocomposites (Contextual from related compounds)
While direct studies on this compound for mesoporous material synthesis are not extensively documented, the utility of structurally similar aniline and benzylamine (B48309) derivatives is well-established for creating porous and composite materials. Mesoporous materials, characterized by pore diameters between 2 and 50 nm, are typically synthesized via a self-assembly process involving sol-gel precursors and structure-directing agents like surfactants or block copolymers. sigmaaldrich.com The functional groups on molecules like this compound can be integrated into these frameworks.
Amine-functionalized mesoporous silica (B1680970) nanoparticles (MSNs) are a key area of research. The primary amine group of the aniline moiety can be used to functionalize the silica surface, imparting new chemical and physical properties. For instance, a related compound, N-Benzyl-4-methylaniline, has been described as a mesoporous material with a high surface area that can function as a solid acid catalyst. biosynth.com This suggests that the incorporation of the benzyl-amino structure within a porous matrix can create catalytically active sites.
The synthesis of these materials often involves the condensation of silicon alkoxides (like tetraethylorthosilicate) around surfactant templates. sigmaaldrich.comresearchgate.net The amine-containing compound can be introduced during or after the initial synthesis to functionalize the pore surfaces. researchgate.net This functionalization is crucial for applications such as targeted drug delivery, catalysis, and the creation of nanocomposites where the mesoporous host interacts with a guest material. The synthesis of mesoporous aluminosilicate (B74896) nanoparticles has also been shown to yield effective catalysts for reactions involving aniline and benzyl alcohol, further highlighting the synergy between these chemical moieties and porous architectures. rsc.org
Table 1: Properties of Related Amine-Functionalized Porous Materials
| Material Type | Precursor/Functional Group | Key Properties | Potential Application |
| Mesoporous Aluminosilicate | Aniline, Benzyl Alcohol | High selectivity (100%) in N-alkylation reactions, ~20 nm particle size. rsc.org | Solvent-free catalytic synthesis. rsc.org |
| N-Benzyl-4-methylaniline | N-Benzyl-4-methylaniline | High surface area, solid acid catalyst. biosynth.com | Catalysis for quinoline synthesis. biosynth.com |
| Amine-Functionalized MSNs | 3-aminopropyl triethoxysilane (B36694) (APTES) | High surface area, tunable pore size, reactive surface -OH and -NH2 groups. researchgate.net | Drug delivery, nanocomposites. researchgate.net |
Opto-electronic Applications (Contextual from related Schiff bases)
The primary amine group of this compound makes it an ideal precursor for the synthesis of Schiff bases (also known as imines or azomethines), a class of compounds with significant applications in opto-electronics. nih.gov Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. echemcom.com The resulting carbon-nitrogen double bond (azomethine group) is part of a conjugated system that often leads to interesting optical and electronic properties. nih.govsamipubco.com
Schiff bases derived from various aniline derivatives have been extensively studied for their potential use in devices like LED diodes. nih.govnih.gov These materials can exhibit high luminescence and their electronic properties can be tuned by modifying the molecular structure. nih.gov Theoretical and experimental studies on related Schiff bases show that subtle structural changes can significantly impact their opto-electronic characteristics, such as the energy gap, refractive index, and dielectric constant. researchgate.net For example, thin layers of Schiff bases deposited on silicon substrates have shown band-gap energies in the range of 3.29 to 3.45 eV, making them suitable for semiconductor applications. nih.gov
The study of frontier molecular orbitals (HOMO-LUMO) is crucial for understanding these properties. Small HOMO-LUMO energy gaps in these molecules often correlate with high reactivity and potential for bioactivity, as well as indicating their utility as organic semiconducting materials. echemcom.comresearchgate.net The specific substituents on the aniline and aldehyde precursors can be varied to fine-tune these energy levels for desired applications. samipubco.com
Table 2: Opto-electronic Properties of Example Schiff Bases from Aniline Derivatives
| Schiff Base Type | Measurement/Property | Value | Reference |
| Derived from o-Phenylenediamine | Band-gap energy (thin film on Si) | 3.29 - 3.45 eV | nih.gov |
| Derived from 4-Hydroxybenzaldehyde and Nitroaniline | Energy gap (computational) | 3.08 eV | researchgate.net |
| Derived from 4-Amino Antipyrine | Optical band gap (experimental) | 4.35 - 4.60 eV | nih.gov |
| Derived from 4-Amino Antipyrine | Photoluminescence Emission Maxima | 401 and 418 nm | nih.gov |
Surface Modification of Nanostructures
The surface modification of nanoparticles is a critical strategy for improving their stability, biocompatibility, and functionality for specific applications. frontiersin.orgmdpi.com Molecules containing amine groups are widely used for this purpose, as the amine can readily form covalent or non-covalent bonds with the nanoparticle surface. nih.gov The this compound molecule is a prime candidate for surface functionalization due to its terminal primary amine group.
This process, often called functionalization or capping, involves attaching ligands to the nanoparticle surface to alter its physicochemical properties. frontiersin.org The primary amine on the aniline ring can be used to graft the molecule onto the surface of various nanoparticles, such as those made of noble metals (gold, silver) or metal oxides. nih.govnih.gov This modification can enhance the dispersion and stability of nanoparticles in biological fluids, preventing aggregation and clearance by the immune system. frontiersin.orgresearchgate.net
The unique structure of this compound offers multifunctional potential. The covalently attached molecule would present a surface rich in benzyl and methylamino groups. This tailored surface chemistry can influence how the nanoparticle interacts with its environment, potentially improving cellular uptake or providing sites for further conjugation with other molecules like drugs or targeting ligands. researchgate.net The choice of surface modification strategy—covalent conjugation versus non-covalent interactions like electrostatic forces—depends on the nanoparticle material and the intended application. frontiersin.orgnih.gov
Table 3: Common Strategies for Surface Modification of Nanoparticles
| Modification Strategy | Description | Key Functional Groups | Resulting Property |
| Covalent Conjugation | Formation of stable chemical bonds between the ligand and nanoparticle surface. frontiersin.org | Amines (-NH2), Carboxyls (-COOH), Thiols (-SH). nih.gov | High stability, precise control over surface chemistry. researchgate.net |
| Non-covalent Adsorption | Attachment via electrostatic interactions, hydrogen bonding, or van der Waals forces. nih.gov | Charged groups (e.g., protonated amines), polar groups. nih.gov | Simpler process, can be reversible. researchgate.net |
| Polymer Coating (e.g., PEGylation) | Grafting polymer chains to the nanoparticle surface to form a protective layer. mdpi.com | Terminal amines or carboxyls for linking. nih.gov | Improved stability in biological fluids, reduced toxicity. mdpi.com |
Future Directions and Emerging Research Frontiers for 4 Benzyl Methyl Amino Methyl Aniline Studies
Sustainable and Green Chemical Synthesis Protocols
The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of aniline (B41778) derivatives. Future research on 4-{[Benzyl(methyl)amino]methyl}aniline will increasingly focus on developing green chemical protocols that minimize environmental impact, reduce waste, and enhance safety.
Key Research Thrusts:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govresearchgate.net Engineered enzymes, such as imine reductases (IREDs) and transaminases, can facilitate the asymmetric synthesis of chiral amines under mild, aqueous conditions, significantly reducing the reliance on toxic reagents and heavy metals. nih.govmdpi.com Future work could involve developing specific biocatalysts for the efficient N-alkylation and reductive amination steps required to produce this compound. nih.gov This approach not only enhances sustainability but also provides access to enantiomerically pure derivatives. acs.org
Alternative Solvents and Reaction Conditions: Research is moving away from conventional volatile organic compounds (VOCs) towards greener alternatives. chemrxiv.org Protocols utilizing water, deep eutectic solvents, or even solvent-free conditions are being explored for aniline synthesis. researchgate.net Catalyst- and additive-free methods, which proceed through pathways like imine condensation–isoaromatization, represent a significant advance in simplifying reaction setups and minimizing waste streams. researchgate.net
Continuous Flow Chemistry: Integrating green principles with continuous flow manufacturing can lead to safer and more efficient processes. Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates in small, contained volumes. A chemoenzymatic process in a continuous flow setup, for instance using an immobilized nitroreductase, presents a sustainable route for producing aniline precursors without the need for high-pressure hydrogen or precious-metal catalysts. acs.org
| Parameter | Traditional Synthesis Methods | Emerging Green Protocols |
|---|---|---|
| Catalysts | Precious metals (Pd, Pt), strong acids/bases | Biocatalysts (enzymes), solid acid catalysts, organocatalysts, catalyst-free systems researchgate.netresearchgate.netchemrxiv.org |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, deep eutectic solvents, bio-based solvents, solvent-free conditions chemrxiv.orgresearchgate.net |
| Byproducts | Stoichiometric inorganic salts, metal-containing waste | Water is often the only major byproduct researchgate.net |
| Energy Input | Often requires high temperatures and pressures | Mild conditions (room temperature, atmospheric pressure) researchgate.net |
| Efficiency | Multi-step processes with purification at each stage | One-pot, tandem, or continuous flow processes researchgate.netrsc.org |
High-Throughput Screening and Automation in Derivative Synthesis
To accelerate the discovery of new derivatives of this compound with tailored properties, researchers are turning to high-throughput screening (HTS) and automated synthesis platforms. These technologies enable the rapid creation and evaluation of large compound libraries, drastically reducing the time from molecular design to lead identification. rsc.org
Key Research Thrusts:
Miniaturization and Nanomole-Scale Synthesis: Modern automation platforms utilize miniaturized formats, such as 1536-well plates, to perform thousands of reactions simultaneously. semanticscholar.org Technologies like acoustic dispensing allow for the precise handling of nanoliter volumes, enabling synthesis on a nanomole scale. scienceintheclassroom.org This approach minimizes the consumption of valuable starting materials and reagents, making the exploration of diverse chemical space more cost-effective and sustainable. rsc.orgscienceintheclassroom.org
Integrated Synthesis and Screening: The frontier in this field is the seamless integration of automated synthesis with in-situ biological or chemical screening. rsc.org "On-the-fly" synthesis and screening workflows allow for the evaluation of crude reaction mixtures without the need for intermediate purification, providing rapid feedback on structure-activity relationships. rug.nl
Automated Platforms and Cartridge-Based Chemistry: Systems like the Synple automated synthesizer use pre-filled reagent cartridges to perform various chemical transformations, including reductive amination and amide bond formation, which are central to creating derivatives of this compound. merckmillipore.com This "plug-and-play" approach simplifies multi-step synthesis and purification, making complex molecule synthesis accessible and highly reproducible. ethz.chsynplechem.com
| Advantage | Description | Impact on Derivative Discovery |
|---|---|---|
| Speed | Thousands of unique compounds can be synthesized and tested in less than a day. scienceintheclassroom.org | Accelerates hit-finding and lead optimization cycles significantly. |
| Scale | Reactions are performed on a nanomole scale (e.g., 50 nmol per reaction). scienceintheclassroom.org | Conserves precious starting materials and reduces overall cost and waste. |
| Diversity | Enables the exploration of vast chemical spaces by systematically varying building blocks. synplechem.com | Increases the probability of discovering derivatives with novel or improved properties. |
| Efficiency | Integrated synthesis, purification, and screening reduces manual labor and potential for human error. merckmillipore.com | Streamlines the entire discovery workflow, from initial idea to validated hit. |
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques provide a real-time window into chemical transformations as they occur, eliminating the need for offline sampling and analysis.
Key Research Thrusts:
Flow Chemistry Integration: Coupling continuous flow reactors with inline process analytical technology (PAT) is a powerful combination. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and UV/Vis spectroscopy can be directly integrated into the flow path to monitor reaction progress, identify transient intermediates, and quantify product formation in real-time. nih.gov
Real-Time Mechanistic Studies: In-situ monitoring allows for the detailed study of complex reaction pathways. For example, extractive electrospray ionization mass spectrometry (EESI-MS) can detect reactants, intermediates, and byproducts continuously, providing critical data to elucidate reaction mechanisms. nih.gov For the synthesis of aniline derivatives, FT-IR is particularly useful for distinguishing between key functional groups like amino and nitro groups, allowing for precise tracking of hydrogenation or reduction steps. nih.govresearchgate.net
Data-Driven Optimization: The continuous stream of data generated by in-situ monitoring is ideal for data-driven optimization algorithms. These systems can autonomously adjust reaction parameters (e.g., temperature, flow rate, stoichiometry) to maximize yield, minimize impurities, or achieve a desired selectivity, leading to more robust and efficient synthetic processes.
| Technique | Information Provided | Application in Synthesis of this compound |
|---|---|---|
| NMR Spectroscopy | Detailed structural information, quantification of reactants, products, and isomers. | Monitoring the N-alkylation step, distinguishing between mono- and di-alkylated products. nih.gov |
| FT-IR Spectroscopy | Functional group analysis, concentration of key species. | Tracking the conversion of a precursor nitro or carbonyl group to the final amine. nih.govresearchgate.net |
| Mass Spectrometry (EESI-MS) | Detection of molecular ions, identification of intermediates and byproducts. | Elucidating the reaction mechanism and identifying short-lived intermediates. nih.gov |
| UV/Vis Spectroscopy | Concentration of chromophoric species. | Monitoring the formation or consumption of colored intermediates or products. nih.gov |
Machine Learning and AI-Driven Design of Novel Derivatives with Tunable Properties
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. Instead of relying solely on chemical intuition and trial-and-error, researchers can now leverage computational models to predict the properties of virtual compounds and prioritize the synthesis of the most promising candidates. mdpi.com
Key Research Thrusts:
Predictive Modeling: ML models can be trained on existing chemical data to predict a wide range of properties for novel derivatives of this compound, including bioactivity, toxicity, solubility, and synthetic accessibility. researchgate.netresearchgate.net This allows for the in-silico screening of millions of potential structures, focusing laboratory efforts on molecules with the highest probability of success. arxiv.org
Generative Models for De Novo Design: Generative AI approaches, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules from scratch that are optimized for a specific set of desired properties. mdpi.com For instance, a model could be tasked with generating derivatives that maximize binding to a specific biological target while minimizing predicted toxicity. nih.gov
Synthesis Route Prediction: AI tools are also being developed to predict viable and efficient synthetic routes for target molecules. synplechem.com By analyzing vast databases of chemical reactions, these algorithms can suggest optimal starting materials, reagents, and reaction conditions, accelerating the practical realization of computationally designed compounds. enamine.net
| AI/ML Application | Description | Potential Impact on Derivative Design |
|---|---|---|
| Property Prediction | Algorithms predict physicochemical properties, biological activity, and toxicity of virtual compounds. researchgate.net | Enables rapid screening of large virtual libraries to identify high-potential candidates. |
| Generative Design | AI models create novel molecular structures optimized for a predefined set of target properties. mdpi.comnih.gov | Moves beyond modifying existing scaffolds to exploring entirely new chemical entities. |
| Retrosynthesis Planning | AI predicts optimal and efficient multi-step synthetic pathways to a target molecule. synplechem.com | Reduces the time and resources required to synthesize computationally designed compounds. |
| Reaction Optimization | Algorithms analyze experimental data to suggest optimal reaction conditions for yield and selectivity. | Improves the efficiency and sustainability of the synthetic process. |
Exploration of New Catalytic Applications
The structural motifs within this compound, particularly the tertiary amine and the aniline moiety, suggest its potential use as a catalyst or ligand in various organic transformations. Future research will likely explore these untapped catalytic capabilities.
Key Research Thrusts:
Organocatalysis: Tertiary amines are well-known organocatalysts. The this compound scaffold could be investigated for its ability to catalyze reactions such as Michael additions, aldol (B89426) reactions, or Baylis-Hillman reactions. The electronic properties of the molecule can be tuned by modifying the substituents on either aromatic ring to optimize catalytic activity and selectivity.
Ligand Development for Transition Metal Catalysis: The nitrogen atoms in the molecule can act as coordinating sites for transition metals. Derivatives could be designed as ligands for catalysts used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, or N-alkylation reactions. acs.org The "borrowing hydrogen" strategy, an atom-economical method for forming C-N bonds using alcohols as alkylating agents, is an area where novel ruthenium or iridium complexes with aniline-based ligands could be highly effective. rsc.org
Solid-Supported Catalysis: Immobilizing the this compound structure or its derivatives onto a solid support (e.g., silica (B1680970), polymers, graphene oxide) could lead to the development of heterogeneous catalysts. researchgate.net Solid-supported catalysts are highly desirable for industrial applications as they are easily separated from the reaction mixture, reusable, and well-suited for continuous flow processes, aligning with the principles of green chemistry. researchgate.net
| Catalytic Application | Plausible Role of the Compound | Example Reactions |
|---|---|---|
| Organocatalysis | Acts as a Lewis base or Brønsted base to activate substrates. | Michael additions, Baylis-Hillman reaction, acylation reactions. |
| Ligand in Homogeneous Catalysis | Coordinates with a metal center (e.g., Ru, Ir, Ni, Pd) to modulate its reactivity and selectivity. acs.orgrsc.org | N-Alkylation of amines with alcohols, transfer hydrogenation, C-C cross-coupling. researchgate.net |
| Heterogeneous Catalysis | Immobilized on a solid support to create a recyclable catalyst. researchgate.net | Vapor-phase aniline alkylation, one-pot synthesis of heterocycles. researchgate.net |
| Phase Transfer Catalysis | Quaternized derivatives could act as phase transfer catalysts. | Selective N-alkylation in biphasic systems. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[Benzyl(methyl)amino]methyl}aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic aromatic substitution. For example, coupling benzyl(methyl)amine with 4-aminobenzaldehyde under hydrogenation conditions (e.g., NaBH₄ in methanol) yields the target compound. Reaction optimization studies show that temperature (90–100°C) and solvent polarity (DMF vs. methanol) significantly affect yields, with DMF favoring imine intermediate formation . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from byproducts like unreacted aniline derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and methylene/methyl groups (δ 2.2–3.5 ppm). The benzylic CH₂ group typically appears as a singlet or multiplet near δ 3.8 ppm .
- IR : Confirm N-H stretches (3300–3500 cm⁻¹ for primary amine) and C-N stretches (1250–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z ~240 (C₁₅H₁₈N₂) and fragmentation patterns (e.g., loss of benzyl group) validate structural integrity .
Q. How does the compound's solubility and stability impact experimental design in aqueous vs. organic media?
- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic benzyl and methyl groups. For biological assays, dissolve in DMSO (≤1% v/v) to avoid precipitation. Stability studies indicate degradation under acidic conditions (pH <4), necessitating neutral buffers for long-term storage .
Advanced Research Questions
Q. What computational methods can predict the compound's reactivity in catalytic or enzymatic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the benzylamino group, revealing nucleophilic character at the methylene carbon. Molecular docking (AutoDock Vina) predicts interactions with enzymes like monoamine oxidases, where the benzyl group occupies hydrophobic pockets . Compare with analogues (e.g., 4-methylbenzylamine) to rationalize selectivity .
Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter the compound's biological activity?
- Methodological Answer :
- Halogenation (e.g., adding Cl at the benzyl position) increases lipophilicity, enhancing blood-brain barrier penetration in neurochemical studies .
- Methoxy substitution on the aniline ring (para position) reduces metabolic oxidation, as shown in cytochrome P450 inhibition assays .
- Comparative data tables (e.g., IC₅₀ values for enzyme inhibition) highlight structure-activity relationships .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodological Answer :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant human vs. rat MAO-B) and control for solvent effects (DMSO vs. ethanol).
- Data normalization : Express activity relative to positive controls (e.g., selegiline for MAO inhibition). Discrepancies may arise from impurities; validate purity via HPLC (>95%) before testing .
Q. How can the compound be integrated into polymer or metal-organic framework (MOF) designs for catalytic applications?
- Methodological Answer : The primary amine group facilitates coordination with transition metals (e.g., Cu²⁺ or Pd⁰) in MOFs. For example, post-synthetic modification of UiO-66-NH₂ with the compound enhances CO₂ adsorption capacity by 30% due to increased basicity . Characterize via PXRD (to confirm framework integrity) and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
